Tetrathionate(.3-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

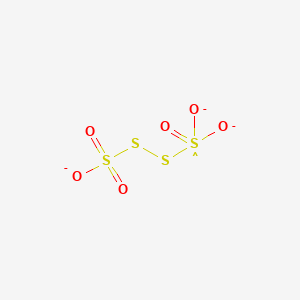

Tetrathionate(.3-) is a tetrathionate ion and a sulfur oxide.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Tetrathionate is known for its dual role as both an oxidizing and reducing agent. Its primary mechanism involves the formation of disulfide bonds with cysteine residues in proteins, which can alter protein structure and function. This interaction is crucial for various biochemical processes, particularly in microbial metabolism and enzymatic reactions.

Chemistry

- Oxidizing and Reducing Agent : Tetrathionate is utilized in various chemical reactions where it acts as a powerful oxidizer. It is also employed in analytical chemistry for the iodometric determination of iodine.

- Synthesis of Sulfur-Containing Compounds : It serves as a precursor in the synthesis of sulfur-containing materials, which are important in various industrial applications.

Biology

- Microbial Metabolism : Tetrathionate plays a vital role in the sulfur metabolism of certain microorganisms, such as Acidithiobacillus caldus. It is a key component in tetrathionate broth used for the selective enrichment of Salmonella species, facilitating studies in microbiology and food safety .

- Protein Chemistry : Research has shown that tetrathionate can influence oxidative protein folding, making it relevant for studies involving protein biochemistry. For instance, its interaction with cysteine has been explored using spectroscopic methods to understand its biochemical implications .

Environmental Science

- Sulfur Cycle : Tetrathionate's production by sulfur-oxidizing bacteria highlights its role in the sulfur cycle, particularly in marine sediments like those found in the Baltic Sea. This emphasizes its ecological significance and potential applications in biogeochemical studies .

Industrial Applications

- Electroplating : Tetrathionate is used as an additive in electroplating processes, particularly for copper-tin alloys. Its effectiveness in this capacity is influenced by its chemical properties and interactions with other metals.

- Corrosion Studies : The compound's ability to participate in redox reactions makes it valuable for studying corrosion processes in metals, contributing to materials science research.

Tetrathionate Production by Sulfur-Oxidizing Bacteria

A study investigated the production of tetrathionate by sulfur-oxidizing bacteria in Baltic Sea sediments. The research aimed to understand how these bacteria contribute to the sulfur cycle and their ecological roles. Results indicated that tetrathionate serves as an energy source for these microorganisms, facilitating their growth and activity .

Treatment of Tetrathionate Effluents

Another case study focused on the treatment of tetrathionate-rich effluents using a bioreactor system designed for continuous oxidation. This method demonstrated effective biofilm formation for tetrathionate bio-oxidation, showcasing potential applications in wastewater treatment technologies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying tetrathionate in environmental or biological systems, and how do their sensitivities compare?

Q. How is tetrathionate synthesized and purified for laboratory use, and what steps ensure chemical identity validation?

Methodological Answer: Sodium tetrathionate (Na₂S₄O₆) is synthesized via:

- Oxidation of Thiosulfate: React Na₂S₂O₃ with I₂ in acidic conditions: 2S2O32−+I2→S4O62−+2I− .

- Purification: Crystallize the product in ethanol/water mixtures. Purity is validated via:

-

Elemental Analysis: Confirm S:O ratio.

-

X-ray Diffraction (XRD): Verify crystal structure (e.g., dihedral S-S-S angles ~90°) .

-

Titration: Assess purity using iodometric titration .

Critical Note: For microbial studies, ensure the absence of residual thiosulfate (via enzymatic assays) to avoid pathway interference .

Q. What role does tetrathionate play in microbial sulfur oxidation, and how do enzymes like TsdA regulate its metabolic flux?

Methodological Answer: In sulfur-oxidizing bacteria (e.g., Thiomicrospira), tetrathionate is a key intermediate:

- Production: TsdA (thiosulfate dehydrogenase) oxidizes thiosulfate (S2O32−) to tetrathionate (S4O62−) under low pH, consuming H⁺ ions .

- Degradation: Tetrathionate hydrolase (tetH) cleaves S4O62− into thiosulfate, sulfur, and sulfate, enabling energy conservation .

- Regulation: Transcriptomic studies show ttrABC operon upregulation in tetrathionate-rich environments, linking metabolic flexibility to redox conditions .

Experimental Design Tip: Use gene knockout strains (e.g., ΔtsdA) and isotopically labeled 34S-thiosulfate to trace pathway contributions .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in the proposed mechanisms of tetrathionate oxidation by H₂O₂ under varying pH?

Methodological Answer: Conflicting reports on intermediates (e.g., thiosulfate vs. sulfite) arise from pH-dependent reaction pathways. A validated approach includes:

- Batch Reactor Kinetics: Measure initial rates at pH 8–10.5 using stopped-flow spectrophotometry .

- ATR-IR Monitoring: Track real-time concentration changes of S4O62−, S2O32−, and SO42− .

- Computational Modeling: Fit data to rate laws. For example, the rate-determining step at pH >9 is first-order in S4O62−, H₂O₂, and OH⁻ (k=1.50×102M−2s−1) .

Conflict Resolution: Earlier studies assumed Cu²⁺ catalysis, but controlled experiments show no catalytic effect, suggesting autocatalysis via sulfite radicals .

Q. What experimental strategies address discrepancies in the catalytic roles of metal ions (e.g., Cu²⁺) during tetrathionate degradation?

Methodological Answer: Discrepancies arise from undefined reaction conditions or impurity interference. Robust strategies include:

- Chelating Agents: Add EDTA to sequester trace metals in reaction buffers .

- Isotopic Tracers: Use 65Cu-labeled solutions to track metal incorporation via ICP-MS.

- Controlled Redox Environments: Perform experiments under anaerobic vs. aerobic conditions to isolate metal-ion redox cycling effects .

Key Finding: In Pseudomonas spp., tetrathionate metabolism is metal-independent, relying solely on TsdA activity .

Properties

Molecular Formula |

O6S4-3 |

|---|---|

Molecular Weight |

224.3 g/mol |

InChI |

InChI=1S/H3O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H2,4,5,6)/p-3 |

InChI Key |

MIXJPGIRRQPOSD-UHFFFAOYSA-K |

Canonical SMILES |

[O-][S](=O)([O-])SSS(=O)(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.